molecular formula C29H44O3 B14118652 3-Hydroxyestra-1,3,5(10)-trien-17-yl undecanoate

3-Hydroxyestra-1,3,5(10)-trien-17-yl undecanoate

Katalognummer: B14118652
Molekulargewicht: 440.7 g/mol
InChI-Schlüssel: TXHUMRBWIWWBGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxyestra-1,3,5(10)-trien-17-yl undecanoate is a synthetic derivative of estrone, a naturally occurring estrogen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxyestra-1,3,5(10)-trien-17-yl undecanoate typically begins with estrone as the starting material. The phenolic hydroxyl group of estrone is protected using a substituted benzoyl group, and the keto group is protected using ethanediol. Bromination is carried out using phenyltrimethylammonium tribromide, followed by debromination and hydrolysis to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced chromatographic techniques ensures the purification of the target compound to a high degree of purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxyestra-1,3,5(10)-trien-17-yl undecanoate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to hydroxyl groups.

    Substitution: Substitution reactions involve the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can revert these ketones back to hydroxyl groups .

Wissenschaftliche Forschungsanwendungen

3-Hydroxyestra-1,3,5(10)-trien-17-yl undecanoate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Hydroxyestra-1,3,5(10)-trien-17-yl undecanoate involves its interaction with estrogen receptors in the body. Upon binding to these receptors, the compound can modulate the expression of specific genes involved in various physiological processes. This interaction can influence cellular proliferation, differentiation, and apoptosis, making it a valuable compound in hormone-related therapies .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Hydroxyestra-1,3,5(10),15-tetraene-17-one
  • 3-Hydroxyestra-1,3,5(10),6-tetraen-17-one
  • 3-Hydroxyestra-1,3,5(10)-trien-16-one

Uniqueness

3-Hydroxyestra-1,3,5(10)-trien-17-yl undecanoate is unique due to its specific structural modifications, which enhance its stability and bioavailability compared to other similar compounds. These modifications also allow for more targeted interactions with estrogen receptors, making it a more effective option for certain therapeutic applications .

Eigenschaften

IUPAC Name

(3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) undecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O3/c1-3-4-5-6-7-8-9-10-11-28(31)32-27-17-16-26-25-14-12-21-20-22(30)13-15-23(21)24(25)18-19-29(26,27)2/h13,15,20,24-27,30H,3-12,14,16-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHUMRBWIWWBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90859822
Record name 3-Hydroxyestra-1,3,5(10)-trien-17-yl undecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.